molecular formula C20H16N2O B2905689 [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-67-2

[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol

Cat. No.: B2905689
CAS No.: 36640-67-2
M. Wt: 300.361
InChI Key: AWVAKWCQWOCSCB-UHFFFAOYSA-N
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Description

[3-(2-Naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol ( 36640-67-2) is a high-purity chemical intermediate with the molecular formula C20H16N2O and a molecular weight of 300.36 . This compound, which features a naphthalene and phenyl group substituted on a pyrazole core, serves as a key synthetic precursor in medicinal chemistry for the development of novel heterocyclic hybrids . Researchers are particularly interested in this scaffold and its derivatives for their potential as potent antioxidants and as inhibitors of the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX enzyme is a significant therapeutic target involved in oxidative stress-related pathways associated with severe diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's, and various cancers . The naphthalene-pyrazole structure is a privileged framework in drug discovery, and this specific hydroxymethyl derivative can be further functionalized to create pyrazoline, isoxazoline, and other heterocyclic compounds for advanced biological screening . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c23-14-18-13-22(19-8-2-1-3-9-19)21-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVAKWCQWOCSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves multicomponent reactions. One common method involves the condensation of 2-naphthol with aromatic aldehydes and hydrazines under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, naphthalenes, and phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol serves as a building block in the synthesis of complex organic molecules and heterocycles. Its applications span across chemistry, biology, medicine, and industry.

  • Chemistry It is used in the synthesis of complex organic molecules and heterocycles.
  • Biology It is explored for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine It is investigated for antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases.
  • Industry It is utilized in developing new materials with specific electronic and photophysical properties.

Chemical Reactions

The compound undergoes several types of chemical reactions, which enable its use in synthesizing various derivatives.

Types of Reactions: this compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Reagents such as potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3 in an acidic medium can be used for this purpose.
  • Reduction The compound can be reduced to form corresponding alcohols or amines using catalytic hydrogenation with palladium on carbon Pd/CPd/C or lithium aluminum hydride LiAlH4LiAlH_4.
  • Substitution Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings using reagents like bromine Br2Br_2 or thionyl chloride SOCl2SOCl_2 for halogenation.

The major products from these reactions include substituted pyrazoles, naphthalenes, and phenyl derivatives, contingent on the specific reaction conditions and reagents.

This compound is significant in medicinal chemistry because of its potential biological activities.

Antimicrobial Activity: Pyrazole derivatives exhibit antimicrobial activity, with certain compounds showing inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Studies have reported zones of inhibition ranging from 10 to 20 mm when tested against these bacteria.

Mechanism of Action: The compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative enzymes like 15-lipoxygenase.

Usage Disclaimer

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol with similar compounds:

Compound Name Substituents (Position 3) Molecular Weight (g/mol) c-log P Key Features Reference
This compound 2-Naphthyl 296.35* ~4.2† High hydrophobicity, rigid aromatic core
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol Thiophen-2-yl 256.33 2.8 Enhanced π-π interactions, sulfur atom
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Phenyl 188.23 1.5 Reduced steric bulk, higher solubility
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol 3-Pyridinyl 265.32 1.9 Basic pyridine group, hydrogen bonding
2-(5-(3-(2-Naphthyl)-1-phenyl-1H-pyrazol-4-yl)-2H-tetrazol-2-yl) acetic acid Tetrazole-acetic acid 376.35 3.5 Ionizable tetrazole, increased polarity

*Calculated based on formula C₂₀H₁₆N₂O.
†Estimated using similar naphthyl-containing analogs .

Key Observations:

  • Thiophene and pyridine substituents lower c-log P, improving solubility while retaining aromatic interactions.
Anticancer and Cytotoxic Activity
  • Target Compound: Limited direct data, but related naphthyl-pyrazole derivatives (e.g., compound 5g in ) show cytotoxic activity against cancer cell lines (IC₅₀ ~2–5 µM in MCF-7 breast cancer cells) .
  • Diarylpyrazole Analogs : COX-2 inhibitors (e.g., ) exhibit anti-inflammatory and antiplatelet effects, with IC₅₀ values <1 µM for COX-2 inhibition .
Enzymatic Interactions
  • Molecular docking studies () highlight that the naphthyl group in compound 5g forms π-π interactions with tubulin’s colchicine-binding site (e.g., with LYS 254 and TYR 224 residues), enhancing cytotoxicity .
  • Pyridine-containing analogs () may engage in hydrogen bonding via the nitrogen atom, improving target specificity .

Toxicity and Drug-Likeness

  • Naphthyl Derivatives: Higher c-log P values (>4) may increase hepatotoxicity risk, though in silico studies () predict acceptable mutagenicity and carcinogenicity profiles for similar compounds .
  • Smaller Substituents (e.g., methyl or phenyl groups) align better with Lipinski’s rule of five, improving oral bioavailability .

Biological Activity

[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, biological screening, and various activities associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole derivatives with various substituents. The methods often include reductive amination using sodium borohydride in methanol under neutral conditions. For instance, a series of derivatives were synthesized through direct reactions involving substituted aniline and characterized using techniques such as IR, NMR, and mass spectrometry .

Biological Activity

The biological activity of this compound and its derivatives has been investigated across various studies, focusing on antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that the synthesized pyrazole derivatives exhibit varying degrees of antimicrobial activity. In vitro studies showed that certain compounds demonstrated significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, a study reported that some derivatives showed zones of inhibition ranging from 10 to 20 mm when tested against these bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4aE. coli15
4bS. aureus18
4cP. mirabilis12
4dB. subtilis14

Antifungal Activity

The antifungal properties of these compounds have also been evaluated. Notably, several derivatives exhibited considerable antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported at levels as low as 31.25 µg/mL for some compounds .

Table 2: Antifungal Activity of Pyrazole Derivatives

CompoundFungal StrainMIC (µg/mL)
10aA. niger31.25
10bC. albicans62.5

Anti-inflammatory and Anticancer Activities

Beyond antimicrobial properties, certain pyrazole derivatives have shown promise as anti-inflammatory agents and in inducing apoptosis in cancer cells. For instance, compounds have been tested for their ability to inhibit inflammatory pathways and induce cell death in various cancer cell lines .

Case Studies

One significant study synthesized a series of pyrazole derivatives and evaluated their biological activities systematically. The results indicated that modifications at the phenyl or naphthyl positions significantly influenced the biological efficacy of the compounds .

Another case study focused on the structure-activity relationship (SAR) of these compounds, revealing that electron-withdrawing groups at specific positions enhanced their antimicrobial potency while maintaining low toxicity profiles .

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Hydrazone Formation : React 2-naphthaldehyde with phenylhydrazine under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.

Cyclization : Use a Vilsmeier-Haack reaction (POCl₃/DMF) or microwave-assisted conditions to cyclize the hydrazone into the pyrazole core .

Hydroxymethylation : Introduce the methanol group via oxidation-reduction sequences, such as using NaBH₄ or LiAlH₄ to reduce a carbonyl intermediate.

  • Optimization Tips :
  • Temperature: Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. How can spectroscopic and chromatographic methods confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for characteristic peaks: pyrazole C-H (~δ 7.5–8.5 ppm), naphthyl aromatic protons (δ 7.2–8.3 ppm), and methanol -OH (δ 1.5–2.5 ppm, broad).
  • ¹³C NMR : Pyrazole carbons appear at ~δ 140–160 ppm; naphthyl carbons at δ 120–135 ppm .
  • IR : Confirm the -OH stretch (~3200–3600 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement, leveraging its robust handling of high-resolution data. Key steps:

Data Integration : Process diffraction data with SAINT (Bruker) to correct absorption and Lorentz effects .

Parameterization : Adjust thermal displacement parameters (ADPs) for heavy atoms (e.g., bromine in analogs) to resolve electron density ambiguities .

Validation : Cross-check with PLATON for symmetry errors and hydrogen bonding networks .

  • Case Study : For pyrazole derivatives, discrepancies in dihedral angles (e.g., 21.8° vs. 41.8°) can arise from steric hindrance; manual adjustment of torsion restraints in SHELXL improves accuracy .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of pyrazole-based compounds?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with substituents at the naphthyl (e.g., -Cl, -OCH₃) or phenyl positions to assess steric/electronic effects .
  • Biological Assays :
  • COX Inhibition : Use human whole blood assays to measure IC₅₀ values for COX-1/COX-2 isoforms .
  • Antitumor Activity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, correlating substituents with cytotoxicity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like EGFR or TNF-α .

Q. How can computational approaches predict the pharmacological profile of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate bioavailability, logP (~3.5), and blood-brain barrier permeability .
  • Target Identification : Perform reverse docking (PharmMapper) against databases like PDB to identify potential targets (e.g., kinases, COX-2) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (e.g., with COX-2) and calculate binding free energies (MM-PBSA) .

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